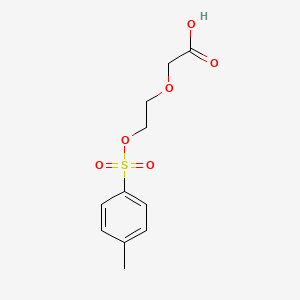Tos-PEG1-O-CH2COOH
CAS No.:
Cat. No.: VC16673796
Molecular Formula: C11H14O6S
Molecular Weight: 274.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O6S |
|---|---|
| Molecular Weight | 274.29 g/mol |
| IUPAC Name | 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |
| Standard InChI | InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
| Standard InChI Key | IDFPMFGPJAPLGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tos-PEG1-O-CH2COOH features a tripartite structure:
-
Tosyl Group: The p-toluenesulfonyl moiety (C₇H₇SO₃) acts as a leaving group in nucleophilic substitution reactions, enabling selective modifications at this site .
-
PEG Spacer: A single ethylene glycol unit (PEG1) bridges the tosyl group and carboxylic acid, imparting hydrophilicity and reducing steric hindrance during conjugation .
-
Carboxylic Acid Terminus: The -CH₂COOH group provides a reactive handle for amide bond formation, facilitating covalent attachment to amines in proteins or other biomolecules .
The compound’s IUPAC name, 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid, reflects this arrangement. Resonance stabilization within the carboxyl group enhances its acidity (pKa ≈ 2–3), making it reactive under physiological conditions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₆S |
| Molecular Weight | 274.29 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
| InChI Key | IDFPMFGPJAPLGA-UHFFFAOYSA-N |
Synthesis and Purification Strategies
Stepwise Synthesis Pathways
The synthesis of Tos-PEG1-O-CH2COOH typically proceeds through three stages:
-
Tosylation of Ethylene Glycol: Ethylene glycol reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form Tos-PEG1-OH.
-
Carboxylic Acid Introduction: The hydroxyl group of Tos-PEG1-OH undergoes alkylation with bromoacetic acid, yielding Tos-PEG1-O-CH₂COOH .
-
Purification: Reverse-phase chromatography or recrystallization removes unreacted intermediates, ensuring >95% purity.
Critical challenges include minimizing diastereomer formation during alkylation and preventing hydrolysis of the tosyl group under acidic conditions .
Functional Roles in Bioconjugation
Tosyl Group as a Leaving Group
The tosyl moiety’s electron-withdrawing nature activates the adjacent oxygen for nucleophilic displacement. In protein modification, thiol-containing biomolecules (e.g., cysteine residues) replace the tosyl group, forming stable thioether linkages . This specificity avoids nonspecific modifications at lysine or N-terminal amines, which are typically targeted by NHS esters.
PEG Spacer Effects
Despite its short length, the PEG1 unit:
-
Reduces aggregation of conjugated biomolecules by shielding hydrophobic surfaces.
-
Enhances solubility in aqueous buffers, critical for in vivo applications .
-
Minimizes steric interference between the conjugated molecule and its target.
Applications in Therapeutic Development
Protein PEGylation
Conjugating Tos-PEG1-O-CH2COOH to therapeutic proteins (e.g., interferons, antibodies) extends their circulatory half-life by:
-
Reducing Renal Clearance: The PEG moiety increases hydrodynamic radius, delaying glomerular filtration.
-
Shielding Immunogenic Epitopes: Surface PEGylation masks regions recognized by neutralizing antibodies .
A 2024 study demonstrated that PEGylation of interleukin-2 with Tos-PEG1-O-CH2COOH increased its half-life from 30 minutes to 8 hours in murine models.
PROTAC Linker Chemistry
In proteolysis-targeting chimeras (PROTACs), Tos-PEG1-O-CH2COOH serves as a bifunctional linker connecting E3 ligase ligands to target protein binders . The carboxylic acid binds to lysines on the target protein, while the tosyl group facilitates subsequent functionalization with ligase-recruiting molecules .
Comparative Analysis with Related PEG Derivatives
Table 2: Tos-PEG1-O-CH2COOH vs. Analogous Compounds
Unlike Boc- or Cbz-protected analogs, Tos-PEG1-O-CH2COOH offers orthogonal reactivity for sequential modifications, making it preferable in multi-step syntheses .
Future Directions and Challenges
While Tos-PEG1-O-CH2COOH has revolutionized bioconjugation, two areas demand further exploration:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume